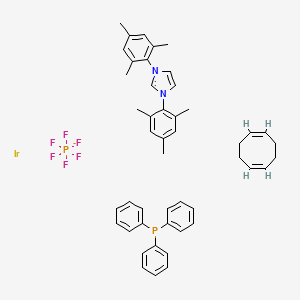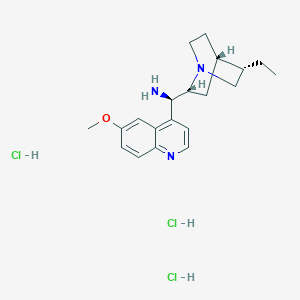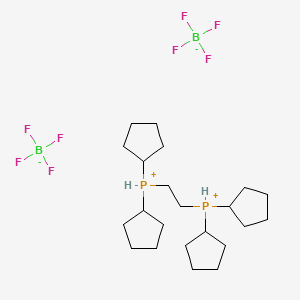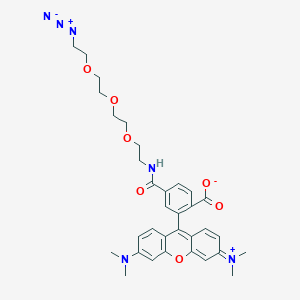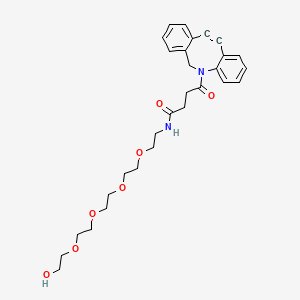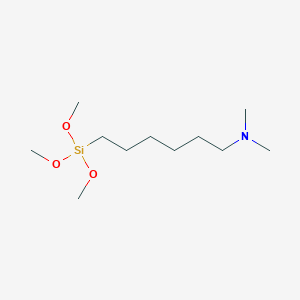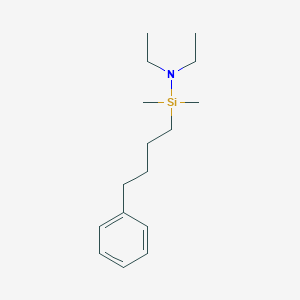
(4-Phenylbutyl)(dimethyl)(diethylamino)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenylbutyl)(dimethyl)(diethylamino)silane is an organosilicon compound with the molecular formula C1H25NSi. It is a liquid at room temperature and is primarily used in research and industrial applications . This compound is part of a broader class of organosilicon compounds known for their versatility and unique properties, making them valuable in various fields such as chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbutyl)(dimethyl)(diethylamino)silane typically involves the reaction of dichlorosilane with diethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . The general steps are as follows:
Reactants: Dichlorosilane and diethylamine.
Catalyst: Clay catalyst.
Solvent: Hexane.
Reaction Conditions: The reaction is conducted at a temperature range of 40-60°C with continuous stirring. Nitrogen is introduced into the reactor to maintain an inert atmosphere.
Purification: The product is purified using standard impurity removal techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The use of high-purity reactants and advanced purification methods ensures the consistent quality of the final product .
化学反应分析
Types of Reactions
(4-Phenylbutyl)(dimethyl)(diethylamino)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amino and phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products
The major products formed from these reactions include various silanol, silane, and substituted organosilicon compounds. These products have diverse applications in materials science and industrial chemistry .
科学研究应用
(4-Phenylbutyl)(dimethyl)(diethylamino)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of (4-Phenylbutyl)(dimethyl)(diethylamino)silane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable bonds with both organic and inorganic substrates, making it an effective coupling agent. The presence of amino and phenyl groups enhances its reactivity and allows for the formation of complex molecular structures .
相似化合物的比较
Similar Compounds
- Diisopropylaminosilane (DIPAS)
- Bis(diethylamino)silane (BDEAS)
- Tris(dimethylamino)silane (TDMAS)
Uniqueness
(4-Phenylbutyl)(dimethyl)(diethylamino)silane is unique due to its specific combination of phenyl, dimethyl, and diethylamino groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced performance in certain reactions and applications, particularly in the synthesis of advanced materials and biocompatible products .
属性
IUPAC Name |
N-[dimethyl(4-phenylbutyl)silyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NSi/c1-5-17(6-2)18(3,4)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,5-6,10-11,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPNINJGYQCSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)CCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
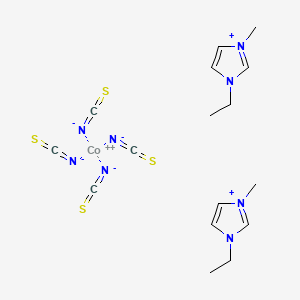
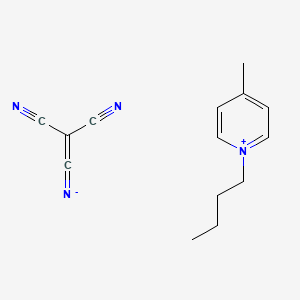
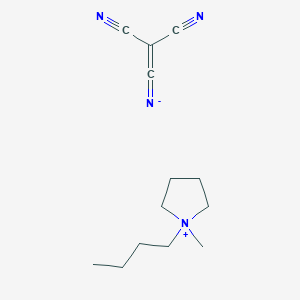
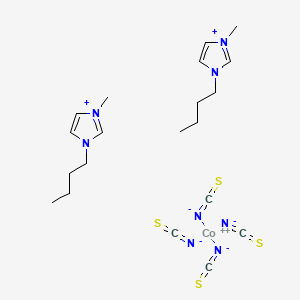
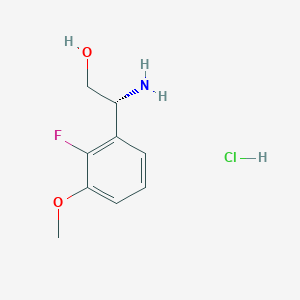
![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)
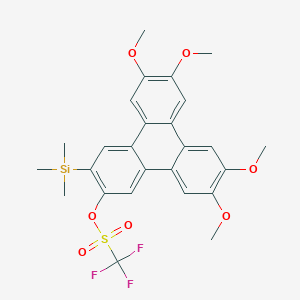
![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)
